4-Chloro-2-methyl-5-propylpyrimidine

Description

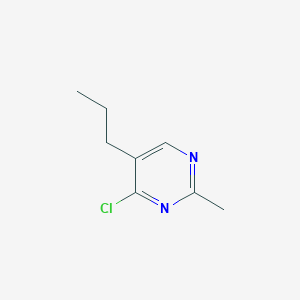

4-Chloro-2-methyl-5-propylpyrimidine is a substituted pyrimidine derivative characterized by a chlorine atom at position 4, a methyl group at position 2, and a propyl chain at position 5 of the pyrimidine ring. Pyrimidines are six-membered heterocyclic aromatic compounds with two nitrogen atoms at positions 1 and 2. Substitutions on the pyrimidine ring significantly influence chemical reactivity, solubility, and biological activity.

Properties

IUPAC Name |

4-chloro-2-methyl-5-propylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2/c1-3-4-7-5-10-6(2)11-8(7)9/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDBCAEDPKQHTSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CN=C(N=C1Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20650945 | |

| Record name | 4-Chloro-2-methyl-5-propylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959239-77-1 | |

| Record name | 4-Chloro-2-methyl-5-propylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chlorination of 2-methyl-4-hydroxy-5-propylpyrimidine

A key preparative route involves starting from 2-methyl-4-hydroxy-5-propylpyrimidine, which undergoes chlorination at position 4 to yield the target compound.

-

- Phosphorus oxychloride (POCl3) as the chlorinating agent.

- Organic bases such as triethylamine, diisopropylethylamine, or pyridine to neutralize generated HCl.

- Reaction temperature range: 25–100 °C.

- Reaction time: 2–5 hours.

-

- Mix 2-methyl-4-hydroxy-5-propylpyrimidine with POCl3 and an organic base in a weight ratio approximately 1:5–10:0.3–0.7.

- Stir the mixture at 25–100 °C for 2–5 hours to effect chlorination.

- Cool the reaction mixture and concentrate under reduced pressure to remove excess POCl3.

- Quench with water and extract the product using an organic solvent.

- Dry and concentrate the organic layer to isolate 4-chloro-2-methyl-5-propylpyrimidine.

-

- Short synthetic route.

- High yield and purity.

- Reduced toxicity and environmental impact due to controlled use of reagents and efficient work-up.

Alternative Pyrimidine Ring Construction and Chlorination

Another approach involves constructing the pyrimidine ring with the desired substituents, then performing selective chlorination:

- Starting materials like dicyandiamide and ammonium chloride can be pyrolyzed to form guanidinium hydrochloride.

- Reaction with 1,1,3,3-tetramethoxypropane under acidic conditions forms 2-aminopyrimidine intermediates.

- Subsequent diazotization and chlorination with sodium nitrite and zinc chloride at low temperatures (-30 to 5 °C) yield chloropyrimidine derivatives.

While this method is more general for 2-chloropyrimidine preparation, it can be adapted for methyl and propyl substituted analogs by modifying starting materials and reaction conditions accordingly.

- Data Table: Summary of Key Preparation Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Notes |

|---|---|---|---|---|

| Chlorination of 2-methyl-4-hydroxy-5-propylpyrimidine | POCl3, organic base (triethylamine, pyridine, etc.) | 25–100 | 2–5 | Weight ratio 1:5–10:0.3–0.7; efficient chlorination |

| Removal of excess POCl3 | Reduced pressure concentration | Ambient to 50 | Until dry | Prevents contamination |

| Quenching and extraction | Water quenching, organic solvent extraction | Ambient | 0.5–1 | Organic solvents: dichloromethane, etc. |

| Alternative ring synthesis | Dicyandiamide, ammonium chloride, HCl, zinc chloride, sodium nitrite | 150–230 (pyrolysis), 60–120 (reaction), -30 to 5 (chlorination) | 0.5–8 | Multi-step; adaptable for substituted pyrimidines |

The chlorination of 2-methyl-4-hydroxy-5-propylpyrimidine with phosphorus oxychloride in the presence of organic bases is a well-documented and efficient method. The reaction proceeds smoothly at moderate temperatures with good yields, producing the desired chloro derivative with minimal side reactions.

The use of organic bases helps neutralize the acidic byproducts, improving reaction selectivity and reducing corrosion issues during scale-up.

The alternative multi-step synthesis starting from dicyandiamide offers a cost-effective route by using inexpensive raw materials and avoiding costly intermediates. However, this method requires careful control of temperature and stoichiometry to ensure high purity and yield.

Industrial scale-up focuses on optimizing reaction times, temperatures, and solvent recovery to maintain product quality and minimize environmental impact.

The preparation of this compound primarily relies on the chlorination of 2-methyl-4-hydroxy-5-propylpyrimidine using phosphorus oxychloride under controlled conditions with organic bases. This method offers a concise, high-yield synthetic route suitable for laboratory and industrial scale production. Alternative synthetic pathways involving pyrimidine ring construction from simpler precursors provide cost-effective options but require more complex reaction control.

Synthetic method for 4-chloro-2-methyl pyrimidine via chlorination of 2-methyl-4-hydroxy pyrimidine with phosphorus oxychloride and organic base.

Multi-step preparation of chloropyrimidine derivatives from dicyandiamide, ammonium chloride, and subsequent reactions involving zinc chloride and sodium nitrite.

Comparative chemical data and synthetic insights extrapolated from related pyrimidine derivatives preparation studies.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-methyl-5-propylpyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

Substitution: Substitution reactions at the chlorine or other positions in the pyrimidine ring can lead to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation Products: Higher oxidation state derivatives of the compound.

Reduction Products: Reduced forms of the compound.

Substitution Products: Derivatives with different substituents at the chlorine or other positions in the pyrimidine ring.

Scientific Research Applications

Chemistry

4-Chloro-2-methyl-5-propylpyrimidine serves as a crucial building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, including substitution, oxidation, and coupling reactions, makes it valuable for developing new compounds.

Biology

The compound has been investigated for its potential biological activities:

- Antimicrobial Activity : Studies have shown that it exhibits significant inhibitory effects against various microbial strains, suggesting its potential as an antimicrobial agent. For instance, it demonstrated minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against Staphylococcus aureus and Escherichia coli.

- Anticancer Properties : Research indicates that this compound may induce apoptosis and inhibit cancer cell proliferation by interacting with molecular targets critical for tumor growth.

- Anti-inflammatory Effects : It has shown potential in reducing inflammation by inhibiting cyclooxygenase (COX) enzymes, which are involved in inflammatory processes.

Medicine

In medicinal chemistry, this compound is explored as a precursor for developing pharmaceutical compounds with therapeutic potential. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug development.

Industrial Applications

The compound is utilized in the production of agrochemicals and other industrial chemicals. Its chemical properties enable it to be incorporated into formulations that require specific reactivity or stability.

Case Studies

-

Antimicrobial Activity Study :

- A comprehensive study assessed the efficacy of this compound against bacterial strains. The results highlighted its potential as an antimicrobial agent with varying MICs depending on the strain tested.

-

Anticancer Activity Assessment :

- Research focused on the compound's ability to inhibit cancer cell growth through mechanisms such as apoptosis induction. This study provided insights into its potential use in cancer therapeutics.

-

Anti-inflammatory Effects :

- A study evaluated the anti-inflammatory properties of the compound using animal models. Results indicated significant reductions in inflammation markers, supporting its use in therapeutic applications targeting inflammatory diseases.

Mechanism of Action

The mechanism by which 4-Chloro-2-methyl-5-propylpyrimidine exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact molecular pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

Structural and Substituent Analysis

The table below compares 4-Chloro-2-methyl-5-propylpyrimidine with structurally related compounds based on substituent patterns and similarity indices derived from chemical databases:

*Similarity indices (0–1 scale) are based on structural overlap with the parent compound in database entries .

Key Observations:

Substituent Positioning: Chlorine at position 4 is a common feature in many analogs, contributing to electron-withdrawing effects that enhance electrophilic reactivity . The propyl group at position 5 in the target compound distinguishes it from analogs with smaller alkyl (methyl) or halogen (fluoro, iodo) groups.

Biological Relevance :

- Compounds like 4-Chloro-6-isopropylpyrimidin-2-amine (similarity index 0.81) are used in kinase inhibitors, suggesting that the target compound could be explored for similar therapeutic roles .

- The presence of a pyridinyl group in 4-Chloro-5-methoxy-2-(4-pyridinyl)pyrimidine highlights its utility in coordination chemistry, a property less evident in the target compound due to its lack of aromatic heterocycles .

Synthetic Flexibility :

Physicochemical and Reactivity Trends

- Electron-Withdrawing Effects : Chlorine at position 4 deactivates the pyrimidine ring, directing electrophilic substitution to position 5 or 4. This contrasts with 2-Chloro-4-methylpyrimidin-5-amine , where chlorine at position 2 alters regioselectivity .

- Solubility : Methyl and propyl groups enhance hydrophobicity, which may necessitate formulation adjustments for drug delivery compared to more polar analogs like 4-Chloro-5-methoxy-2-(4-pyridinyl)pyrimidine .

Biological Activity

4-Chloro-2-methyl-5-propylpyrimidine is a heterocyclic compound belonging to the pyrimidine family, characterized by its unique substituents that influence its biological activity. Its structural formula includes a chlorine atom at the 4-position, a methyl group at the 2-position, and a propyl group at the 5-position of the pyrimidine ring. This article explores the biochemical properties, mechanisms of action, and potential applications of this compound based on diverse research findings.

This compound has been shown to interact with various enzymes and proteins, significantly influencing their activity. Notably, it affects phosphatidylinositol 4-phosphate 5-kinase (PIP5K), which is crucial for producing phosphatidylinositol (4,5)-bisphosphate (PtdIns(4,5)P2), a key second messenger in cellular signaling pathways.

| Property | Description |

|---|---|

| Molecular Formula | CHClN |

| Molecular Weight | Approximately 173.63 g/mol |

| Solubility | Soluble in organic solvents; limited solubility in water |

| Stability | Stable under refrigerated conditions; degradation over time |

The biological effects of this compound are primarily attributed to its ability to inhibit specific enzymes. For instance, it has been identified as an inhibitor of cyclooxygenase (COX) enzymes, which play a significant role in inflammation. Preliminary studies indicate that this compound may reduce the production of prostaglandins by inhibiting COX-2 activity .

Case Study: Anti-inflammatory Effects

In a study assessing the anti-inflammatory properties of pyrimidine derivatives, compounds similar to this compound were evaluated for their ability to inhibit COX enzymes. The results showed that certain derivatives exhibited significant inhibitory effects with IC values comparable to established anti-inflammatory drugs like celecoxib .

Cellular Effects

Research indicates that this compound influences cell function by modulating various cellular processes, including gene expression and metabolism. It has been observed to affect the actin cytoskeleton, leading to alterations in cell migration and adhesion.

Table 2: Cellular Effects Observed

| Effect | Description |

|---|---|

| Cell Migration | Modulation of actin cytoskeleton affecting motility |

| Gene Expression | Altered expression profiles in response to treatment |

| Metabolic Activity | Changes in cellular metabolism pathways |

Dosage Effects in Animal Models

Dosage plays a critical role in determining the biological effects of this compound. In animal models, low doses have shown minimal toxicity while primarily targeting specific enzymes and pathways. Conversely, higher doses can lead to adverse effects such as cellular damage and apoptosis.

Research Applications

The compound has several potential applications across various fields:

- Chemistry : Used as a building block for synthesizing complex heterocyclic compounds.

- Biology : Investigated for antimicrobial and anti-inflammatory activities.

- Medicine : Explored as a pharmaceutical intermediate for drug development.

- Industry : Utilized in agrochemical production.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-Chloro-2-methyl-5-propylpyrimidine in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and chemical-resistant goggles to avoid skin/eye contact. Use NIOSH-approved respirators if aerosolization is possible .

- Ventilation : Perform reactions in a fume hood or glovebox to mitigate inhalation risks, especially during chlorination or sulfonation steps .

- Waste Management : Segregate halogenated waste (e.g., chlorinated byproducts) and dispose via certified hazardous waste handlers to prevent environmental contamination .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer :

- Spectroscopic Characterization : Use -NMR to verify methyl (δ 2.1–2.3 ppm) and propyl (δ 0.9–1.7 ppm) groups. -NMR identifies pyrimidine carbons (δ 155–165 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H] for CHClN, expected m/z 183.0790) .

- Elemental Analysis : Validate %C, %H, and %N with ≤0.3% deviation from theoretical values .

Q. What are the critical parameters to control during the chlorination step in synthesizing this compound?

- Methodological Answer :

- Reagent Selection : Use POCl or SOCl under anhydrous conditions to ensure efficient substitution at the 4-position .

- Temperature : Maintain 80–100°C to avoid side reactions (e.g., ring degradation). Excess heat may lead to propyl group isomerization .

- Workup : Neutralize residual HCl with ice-cold NaHCO to prevent hydrolysis of the chloro substituent .

Advanced Research Questions

Q. How does the steric and electronic environment of the propyl group influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Steric Effects : The 5-propyl group hinders nucleophilic attack at adjacent positions, requiring bulky ligands (e.g., XPhos) in Pd-catalyzed couplings to stabilize transition states .

- Electronic Effects : Electron-donating propyl groups increase electron density at N1/C2, favoring Suzuki-Miyaura couplings with electron-deficient aryl boronic acids .

- Kinetic Studies : Use DFT calculations (e.g., Gaussian 16) to model substituent effects on activation barriers .

Q. What strategies address contradictory reactivity data in nucleophilic substitution reactions?

- Methodological Answer :

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of amines but may compete in SNAr reactions. Compare yields in DMSO vs. THF .

- Counterion Effects : Replace Cl with non-nucleophilic ions (e.g., OTf) to suppress side reactions during amination .

- Kinetic Profiling : Use in-situ IR or HPLC to track intermediate formation and adjust reaction stoichiometry dynamically .

Q. What methodologies effectively analyze the environmental impact of waste from this compound synthesis?

- Methodological Answer :

- Hazard Assessment : Conduct zebrafish embryo toxicity assays (ZFET) to evaluate LC values for chlorinated byproducts .

- Degradation Studies : Use UV/HO advanced oxidation to assess breakdown efficiency of persistent intermediates .

- Lifecycle Analysis (LCA) : Model waste streams using software like SimaPro to quantify carbon footprints and optimize solvent recovery .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.